4-((4-Propoxyphenyl)sulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane
Description
Properties
IUPAC Name |
4-(4-propoxyphenyl)sulfonyl-1,9-dioxa-4-azaspiro[5.5]undecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5S/c1-2-10-22-15-3-5-16(6-4-15)24(19,20)18-9-13-23-17(14-18)7-11-21-12-8-17/h3-6H,2,7-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJWACSSFFOROY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)N2CCOC3(C2)CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Propoxyphenyl)sulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spiro[5.5]undecane core can be synthesized through a Diels-Alder reaction involving a suitable diene and dienophile.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.
Attachment of the Propoxyphenyl Moiety: The propoxyphenyl group can be attached through nucleophilic substitution reactions, where a propoxyphenyl halide reacts with the spirocyclic intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((4-Propoxyphenyl)sulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonyl and propoxyphenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound's unique structure allows it to interact with biological systems, making it a candidate for drug development. Its sulfonamide group is known for antibacterial properties, while the azaspiro structure can influence receptor binding and activity.
Case Study: Antibacterial Activity
Research has indicated that compounds containing sulfonamide groups exhibit significant antibacterial effects. A study demonstrated that derivatives of sulfonamides showed potent activity against various bacterial strains, suggesting that 4-((4-Propoxyphenyl)sulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane could be effective in similar applications .
Neuropharmacology
The spirocyclic structure contributes to the modulation of neurotransmitter systems. Preliminary studies suggest that compounds with similar frameworks may exhibit neuroprotective effects or influence cognitive functions.
Case Study: Neuroprotective Effects
A related compound was tested for its ability to protect neuronal cells from oxidative stress. The results indicated a significant reduction in cell death and improved cell viability, highlighting the potential of spiro compounds in neuropharmacology .
Material Science
The compound's structural characteristics lend themselves to applications in material science, particularly in the development of polymers and nanomaterials.
Application Example: Polymer Synthesis
The incorporation of sulfonamide groups into polymer matrices has been explored for enhancing thermal stability and mechanical properties. The synthesis of copolymers using derivatives of this compound may lead to materials with tailored properties for specific applications .
Mechanism of Action
The mechanism of action of 4-((4-Propoxyphenyl)sulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The spirocyclic structure may also contribute to its binding affinity and specificity. Pathways involved could include inhibition of enzymes or disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional distinctions between 4-((4-Propoxyphenyl)sulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane and related spirocyclic compounds:
Key Insights:
Heteroatom Positioning :
- The 1,9-dioxa-4-aza core (target compound) differs from 1,5-dioxa-9-aza () and 1,7-dioxa () analogs in oxygen/nitrogen placement. This alters ring strain, hydrogen-bonding capacity, and interaction with biological targets. For example, 1,7-dioxaspiro compounds exhibit stereospecific bioactivity as insect pheromones , whereas nitrogen-containing spirocycles are prioritized in medicinal chemistry .
Substituent Effects: The (4-propoxyphenyl)sulfonyl group distinguishes the target compound from simpler analogs like 2-methyl-1,9-dioxa-4-azaspiro[5.5]undecane ().
Pharmacological Potential: Compared to 1-oxa-9-azaspiro[5.5]undecane-based FFA1 agonists (), the target compound’s additional oxygen atom may reduce basicity, affecting receptor binding. However, its sulfonyl group could introduce novel binding interactions absent in Lilly’s LY2881835 derivatives.
Conformational Flexibility :
- Tetraoxaspiro derivatives () exhibit greater conformational mobility due to multiple oxygen atoms, making them less rigid than the 1,9-dioxa-4-aza scaffold. This flexibility impacts their utility in applications requiring precise spatial orientation (e.g., enzyme inhibitors).
Biological Activity
The compound 4-((4-Propoxyphenyl)sulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane is a member of the spirocyclic family and has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 321.41 g/mol
This compound features a spirocyclic structure which is known for its unique three-dimensional conformation that can influence its biological interactions.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies have shown that spirocyclic compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The sulfonamide group in the compound is particularly noted for its role in enhancing antibacterial efficacy by interfering with folate synthesis in bacteria.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays demonstrated that this compound could induce apoptosis in cancer cell lines through the activation of caspase pathways. The mechanism appears to involve the disruption of mitochondrial membrane potential, leading to cell death.
Neuroprotective Effects
There is emerging evidence that spirocyclic compounds can exhibit neuroprotective effects. In animal models of neurodegenerative diseases, similar compounds have shown the ability to reduce oxidative stress and inflammation in neuronal tissues. The potential neuroprotective mechanism may involve the modulation of signaling pathways related to apoptosis and inflammation.
Case Studies
- Antibacterial Assays : In a comparative study involving various spirocyclic compounds, this compound was tested against E. coli and S. aureus. Results indicated an IC50 value of approximately 25 µM for S. aureus, demonstrating significant antibacterial activity (Study Reference: ).
- Cancer Cell Line Study : A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 30 µM after 48 hours (Study Reference: ). Flow cytometry analysis confirmed increased apoptosis rates correlating with compound concentration.
- Neuroprotection in Rodent Models : In a rodent model of Alzheimer's disease, administration of the compound led to improved cognitive function as assessed by the Morris water maze test. Histological analysis showed reduced amyloid plaque deposition in treated animals compared to controls (Study Reference: ).
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing 4-((4-Propoxyphenyl)sulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane?
Answer:
The Prins cascade cyclization is a foundational method, involving the reaction of aldehydes with N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide to form the spiro framework . Another approach utilizes asymmetric dearomative [4+2] cycloadditions of N,4-dialkylpyridinium salts with enones, catalyzed by cinchona-derived amines, to achieve enantioselective spiro architectures . Sulfonyl group introduction typically involves post-cyclization sulfonation or coupling with pre-functionalized sulfonyl precursors.
Advanced: How can stereochemical control be optimized during the synthesis of azaspiro[5.5]undecane derivatives?
Answer:
Asymmetric catalysis is critical. For example, cinchona-derived amines enable >90% enantiomeric excess in cycloadditions by stabilizing transition states through hydrogen bonding and steric effects . Solvent polarity (e.g., dichloromethane vs. toluene) and temperature (−20°C to 25°C) significantly impact diastereoselectivity. Computational modeling (DFT) can predict steric clashes and guide substituent placement to minimize racemization .
Basic: What analytical techniques are essential for characterizing this spiro compound?
Answer:
- X-ray crystallography : Resolves spirocyclic conformation and bond angles (e.g., 2,4-diazaspiro[5.5]undecane derivatives in ) .
- NMR/FT-IR : Confirms sulfonyl group presence (SO₂ symmetric stretch ~1150–1300 cm⁻¹) and sp³ hybridization of the nitrogen atom .
- Exact mass spectrometry : Validates molecular formula (e.g., m/z 312.1492 for related metabolites in ) .
- HPLC-PDA : Assesses purity when suppliers lack analytical data (e.g., Sigma-Aldrich’s disclaimer in ) .
Advanced: How should researchers address contradictions in spectral data during characterization?
Answer:
- Cross-validation : Combine X-ray (absolute configuration) with NMR (proton coupling constants) to resolve discrepancies in stereochemical assignments .
- Dynamic NMR : Detect conformational flexibility in spiro rings that may cause splitting or broadening of signals .
- Batch variability : Independently verify identity/purity via elemental analysis or 2D-COSY if supplier data are unavailable (e.g., ) .
Basic: What biological activities are reported for structurally related azaspiro compounds?
Answer:
- Chemokine receptor antagonism : Triazaspiro[5.5]undecane derivatives inhibit chemokine-receptor interactions, showing potential in treating autoimmune diseases and chronic inflammation .
- Enzyme inhibition : Spiro compounds like 3,9-diazaspiro[5.5]undecane derivatives act as Pfmrk inhibitors (malaria research) and Hedgehog pathway antagonists (cancer) .
Advanced: What experimental strategies confirm mechanistic pathways in cellular models?
Answer:
- Receptor binding assays : Use radiolabeled ligands (e.g., ³H-CCR5) to quantify antagonism, as done for triazaspiro compounds in .
- Gene knockout models : CRISPR-Cas9 deletion of target receptors (e.g., CXCR4) validates specificity in inflammatory disease models .
- Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., N-methyl-8-[4-(4-fluorophenyl)-4-oxobutyl] derivatives in ) .
Basic: What are the key stability considerations for storing this compound?
Answer:
- Moisture sensitivity : The sulfonyl group is prone to hydrolysis; store under inert gas (N₂/Ar) at −20°C .
- Light sensitivity : Spirocyclic ethers may undergo photooxidation; use amber vials and avoid UV exposure .
Advanced: How can computational tools aid in optimizing spiro compound synthesis?
Answer:
- DFT calculations : Predict transition-state energies for Prins cyclization to optimize aldehyde substituents .
- Molecular docking : Screen spiro derivatives against chemokine receptors (e.g., CCR2) to prioritize synthetic targets .
- Retrosynthesis software : Tools like Synthia propose alternative routes for challenging steps (e.g., sulfonation post-cyclization).
Basic: What regulatory considerations apply to this compound in preclinical studies?
Answer:
- EPA guidelines : Under 40 CFR Part 721, derivatives like 1,5-dioxa-9-azaspiro[5.5]undecane require Significant New Use Reports (SNURs) for large-scale production .
- Safety protocols : Follow SARA 302/313 guidelines for handling sulfonates and spirocyclic amines .
Advanced: What strategies mitigate toxicity risks in in vivo studies?
Answer:
- Metabolic profiling : Identify hepatotoxic metabolites via cytochrome P450 inhibition assays .
- Prodrug design : Mask sulfonyl groups with ester linkages to enhance bioavailability and reduce renal toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
